molecular formula C52H26Co4N12O12S4 B161964 Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin CAS No. 129232-35-5

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin

Cat. No.: B161964
CAS No.: 129232-35-5
M. Wt: 1043.9 g/mol
InChI Key: NATOJWTYWAGTMY-UHFFFAOYSA-J
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Description

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a coordination complex that features a cobalt ion coordinated to a porphyrin ring with four sulfonatophenyl groups and two cyanide ligands. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin typically involves the following steps:

    Synthesis of Tetrakis(4-sulfonatophenyl)porphyrin: This can be achieved by reacting pyrrole with 4-sulfonatobenzaldehyde under acidic conditions to form the porphyrin ring.

    Metallation with Cobalt: The porphyrin is then metallated with cobalt(II) chloride in the presence of a base, such as triethylamine, to form cobalt(II)-tetrakis(4-sulfonatophenyl)porphyrin.

    Oxidation and Cyanation: The cobalt(II) complex is oxidized to cobalt(III) using an oxidizing agent like hydrogen peroxide, followed by the addition of cyanide ions to form the final dicyano-cobalt(III) complex.

Industrial Production Methods

Industrial production methods for such complexes would typically involve large-scale synthesis using similar steps but optimized for yield and purity. This might include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can undergo various chemical reactions, including:

    Redox Reactions: The cobalt center can participate in oxidation-reduction reactions.

    Ligand Substitution: The cyanide ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, ligand substitution might yield a variety of cobalt-porphyrin complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology and Medicine

    Mimicking Enzymes: Used to study and mimic the behavior of natural metalloenzymes.

    Therapeutics: Investigated for potential therapeutic applications, such as in photodynamic therapy for cancer.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its vibrant color and stability.

    Material Science: Incorporated into materials for electronic and photonic applications.

Mechanism of Action

The mechanism by which dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin exerts its effects typically involves the cobalt center interacting with substrates or biological targets. The porphyrin ring can facilitate electron transfer, while the sulfonatophenyl groups enhance solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin: Lacks the cyanide ligands but otherwise similar in structure.

    Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar porphyrin structure but with iron instead of cobalt.

    Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another similar compound with manganese as the central metal.

Biological Activity

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (Co(III)TPPS(CN)₂) is a metalloporphyrin with significant biological activity, particularly in the context of its potential therapeutic applications. This article will explore its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

1. Synthesis and Structural Characteristics

Co(III)TPPS(CN)₂ is synthesized through the coordination of cobalt(III) to a tetrakis(4-sulfonatophenyl)porphyrin scaffold, followed by the introduction of cyanide ligands. The structural integrity of the porphyrin core allows for effective interaction with various biological targets, including proteins and nucleic acids.

The biological activity of Co(III)TPPS(CN)₂ can be attributed to several mechanisms:

  • Cyanide Scavenging: Co(III)TPPS(CN)₂ acts as a potent cyanide antidote by forming stable complexes with cyanide ions, thereby preventing cellular toxicity. Research indicates that this compound exhibits cooperative binding to cyanide, with an association constant of approximately 2.1×10112.1\times 10^{11} at physiological pH .
  • Antioxidant Properties: Similar to other metalloporphyrins, Co(III)TPPS(CN)₂ demonstrates antioxidant capabilities, potentially mitigating oxidative stress in cells. This property is critical in protecting against cellular damage during pathological conditions such as ischemia or neurodegeneration.

3.1 Cyanide Antidotal Activity

A notable study demonstrated the effectiveness of Co(III)TPPS(CN)₂ in a mouse model of sodium cyanide poisoning. Mice treated with Co(III)TPPS(CN)₂ showed significantly reduced recovery times compared to controls, indicating its potential as an effective antidote for cyanide toxicity .

4. Comparative Analysis with Other Metalloporphyrins

The following table summarizes the biological activities of various metalloporphyrins compared to Co(III)TPPS(CN)₂:

CompoundMechanism of ActionKey Findings
Co(III)TPPS(CN)₂ Cyanide scavenging, antioxidantEffective in reducing recovery time in cyanide poisoning
Mn(III)tetrakis (4-benzoic acid) Antioxidant activityReduces oxidative stress and cell death post-injury
Zn(II)tetrakis (4-sulfonatophenyl) DNA interactionIntercalates DNA; potential for therapeutic applications

5. Conclusion

This compound exhibits significant biological activity through its mechanisms as a cyanide scavenger and antioxidant. While more targeted studies are needed to fully elucidate its therapeutic potential, existing research supports its use in clinical settings related to cyanide toxicity and oxidative stress-related pathologies.

Properties

IUPAC Name

cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJITYNJWWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H28CoN6O12S4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1043.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129232-35-5
Record name Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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